Optical Rotation: A Distinct Chiroptical Signature vs. Atropine and Hyoscyamine
Valtropine exhibits a unique specific optical rotation of +8.3° (free base, neat liquid) . This directly differentiates it from the racemic atropine ([α]D = 0°), the levorotatory l-hyoscyamine ([α]D approx. -20°), and the salt forms of other tropane alkaloids [1]. This positive rotation is a direct consequence of its chiral (S)-2-methylbutanoate ester side chain [2].
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +8.3° (free base, neat liquid) |
| Comparator Or Baseline | Atropine: 0° (racemic); l-Hyoscyamine: -20.0° (in water); Scopolamine: -28.0° (in ethanol); Butropine: Not specified, but structurally distinct salt forms. |
| Quantified Difference | Valtropine is dextrorotatory, unlike the levorotatory l-hyoscyamine and scopolamine, and chiral, unlike racemic atropine. |
| Conditions | Free base, neat liquid, temperature not specified in the original 1954 study . |
Why This Matters
This specific optical rotation is a definitive identity test for Valtropine, crucial for confirming purity and authenticity in procurement and analytical method development, and it cannot be mimicked by other common tropane alkaloids.
- [1] O'Neil MJ, ed. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th ed. Royal Society of Chemistry; 2013. (Data for atropine, hyoscyamine, scopolamine). View Source
- [2] Rosenblum EI, Taylor WS. The Alkaloids of Duboisia Leichhardtii: Butropine and Valtropine. J Pharm Pharmacol. 1954;6(1):410-415. doi:10.1111/j.2042-7158.1954.tb10963.x View Source
